2-(2H-Tetrazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Overview
Description
2-(2H-Tetrazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, particularly due to their bioisosteric properties, which allow them to mimic carboxylic acids and other functional groups
Mechanism of Action
Target of Action
It is known that tetrazole moieties can interact with many enzymes and receptors in organisms via non-covalent interactions .
Mode of Action
The structure of the compound was confirmed as 2-(2H-Tetrazol-2-yl)benzoic acid, with the coupling via the N2-position of the tetrazole ring . This suggests that the compound might interact with its targets via the tetrazole ring.
Biochemical Pathways
Compounds with tetrazole moieties are known to result in a wide range of biological properties like antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral agents .
Pharmacokinetics
It is known that tetrazole, a bioisostere of the carboxylic acid group, can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance the bioavailability, and have lesser negative effects .
Result of Action
Some synthesized compounds with tetrazole moieties showed significant cytotoxic effects .
Action Environment
The preparation of the compound involves cu (i) catalyzed c–n coupling of 2-iodo or 2-bromo benzoic acids with 5- (ethylthio)-1h-tetrazole followed by reductive cleavage of the thioether bond . This suggests that the synthesis and stability of the compound could be influenced by environmental conditions such as temperature and the presence of certain chemicals.
Preparation Methods
The synthesis of 2-(2H-Tetrazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can be approached through several methods:
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Synthetic Routes
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Reaction Conditions
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Industrial Production Methods
- Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact. This includes using eco-friendly solvents and catalysts, as well as scalable reaction setups .
Chemical Reactions Analysis
2-(2H-Tetrazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions:
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Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, particularly at the N2 position.
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Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
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Major Products
- The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(2H-Tetrazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid has several scientific research applications:
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Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry .
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Biology
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules .
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Medicine
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Industry
Comparison with Similar Compounds
2-(2H-Tetrazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can be compared with other similar compounds:
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Similar Compounds
Tetrazole derivatives: These include compounds like 5-phenyltetrazole and 2-(5-(pyridin-3-yl)-2H-tetrazol-2-yl)acetohydrazide
Benzothiophene derivatives: Compounds such as 2-(2H-tetrazol-5-yl)-benzoic acid.
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Uniqueness
- The unique combination of the tetrazole and benzothiophene moieties in this compound provides distinct chemical and biological properties.
- Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound for research .
Properties
IUPAC Name |
2-(tetrazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c15-10(16)8-6-3-1-2-4-7(6)17-9(8)14-12-5-11-13-14/h5H,1-4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHUGBSZNHODFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N3N=CN=N3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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